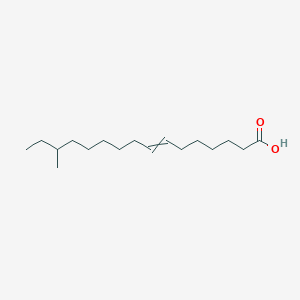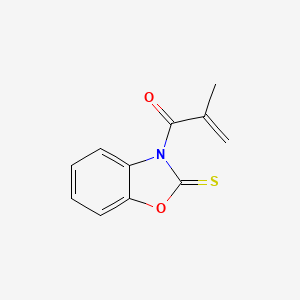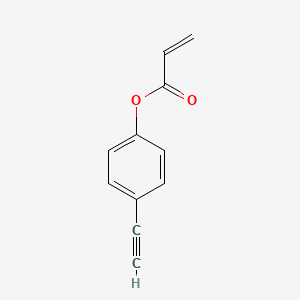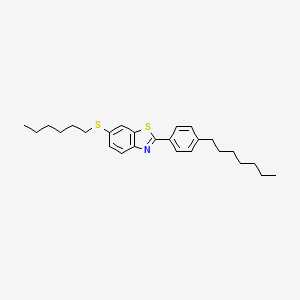![molecular formula C21H17N3O2 B14267629 Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate CAS No. 137275-54-8](/img/structure/B14267629.png)
Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features an indole core substituted with a phenylpyrimidine moiety and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the phenylpyrimidine group through a series of coupling reactions. The final step involves esterification to introduce the acetate group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its interaction with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate involves its interaction with specific molecular targets. The phenylpyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate is unique due to its specific structural features, such as the combination of an indole core with a phenylpyrimidine group and an acetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
137275-54-8 |
|---|---|
Molecular Formula |
C21H17N3O2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 2-[6-(4-phenylpyrimidin-2-yl)indol-1-yl]acetate |
InChI |
InChI=1S/C21H17N3O2/c1-26-20(25)14-24-12-10-16-7-8-17(13-19(16)24)21-22-11-9-18(23-21)15-5-3-2-4-6-15/h2-13H,14H2,1H3 |
InChI Key |
CYQJEZDYYPLLQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC2=C1C=C(C=C2)C3=NC=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-methyl-N-[[nitro(propyl)amino]methyl]nitramide](/img/structure/B14267570.png)











